molecular formula C34H67ClO B14272867 2-Hexadecyloctadecanoyl chloride CAS No. 153252-39-2

2-Hexadecyloctadecanoyl chloride

Cat. No.: B14272867
CAS No.: 153252-39-2
M. Wt: 527.3 g/mol
InChI Key: FLOXZHHLFQNHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexadecyloctadecanoyl chloride is a long-chain fatty acid derivative with the molecular formula C34H67ClO. It is an acid chloride, which means it contains a carbonyl group (C=O) bonded to a chlorine atom. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexadecyloctadecanoyl chloride can be synthesized through the reaction of 2-hexadecyloctadecanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows:

RCOOH+SOCl2RCOCl+SO2+HClR-COOH + SOCl_2 \rightarrow R-COCl + SO_2 + HCl R−COOH+SOCl2​→R−COCl+SO2​+HCl

where R represents the 2-hexadecyloctadecanoyl group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using thionyl chloride due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Hexadecyloctadecanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Acyl Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile (e.g., amines, alcohols, or water) to form amides, esters, or carboxylic acids.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-hexadecyloctadecanoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Amines: React with this compound to form amides under mild conditions.

    Alcohols: React to form esters, often in the presence of a base like pyridine to neutralize the hydrochloric acid produced.

    Water: Hydrolyzes the compound to form the corresponding carboxylic acid.

Major Products Formed:

Scientific Research Applications

2-Hexadecyloctadecanoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hexadecyloctadecanoyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. This leads to the replacement of the chlorine atom with the nucleophile, forming a new covalent bond. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

    Palmitoyl Chloride (Hexadecanoyl Chloride): Similar in structure but with a shorter carbon chain.

    Stearoyl Chloride (Octadecanoyl Chloride): Similar in structure but with a different carbon chain length.

    Oleoyl Chloride: Contains a double bond in the carbon chain, making it more reactive in certain conditions.

Uniqueness: 2-Hexadecyloctadecanoyl chloride is unique due to its long carbon chain, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring long-chain fatty acid derivatives, such as in the synthesis of surfactants and specialty chemicals .

Properties

CAS No.

153252-39-2

Molecular Formula

C34H67ClO

Molecular Weight

527.3 g/mol

IUPAC Name

2-hexadecyloctadecanoyl chloride

InChI

InChI=1S/C34H67ClO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(34(35)36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3

InChI Key

FLOXZHHLFQNHMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.